molecular formula C8H8N4O B1418188 2-(2-Methyl-2H-tetrazol-5-yl)phenol CAS No. 65103-28-8

2-(2-Methyl-2H-tetrazol-5-yl)phenol

Cat. No. B1418188
CAS RN: 65103-28-8
M. Wt: 176.18 g/mol
InChI Key: KQCXXNIYQNTXDC-UHFFFAOYSA-N
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Description

“2-(2-Methyl-2H-tetrazol-5-yl)phenol” is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 . It is a derivative of tetrazole, a class of compounds that have been found to have various applications in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “2-(2-Methyl-2H-tetrazol-5-yl)phenol” were not found, tetrazole derivatives can be synthesized using a variety of phenols . For instance, a series of phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized by reacting α-amino nitrile with sodium azide and ZnCl2 in the presence of isopropyl alcohol .


Molecular Structure Analysis

The molecular structure of “2-(2-Methyl-2H-tetrazol-5-yl)phenol” consists of a phenol group attached to a 2-methyl-2H-tetrazol-5-yl group . Unfortunately, specific details about the 3D structure of this compound were not found.


Physical And Chemical Properties Analysis

“2-(2-Methyl-2H-tetrazol-5-yl)phenol” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available literature.

Scientific Research Applications

1. Crystal Structure Analysis

The compound 2-(2-Methyl-2H-tetrazol-5-yl)phenol has been studied for its crystal structure. For instance, a study by Lee et al. (2017) analyzed the crystal structure of a related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, which is a major product of a reaction involving 2-(2H-tetrazol-5-yl)phenol (Lee, Ryu, & Lee, 2017).

2. Biological and Pharmacological Studies

The biological and pharmacological properties of derivatives of 2-(2-Methyl-2H-tetrazol-5-yl)phenol have been evaluated. For example, Masood et al. (2023) synthesized derivatives of this compound to assess their potential as angiotensin-II receptor antagonists. They also evaluated their antioxidant, antihypertensive, urease inhibitory, and antibacterial properties (Masood et al., 2023).

3. Synthesis and Chemical Characterization

Several studies have focused on the synthesis and chemical characterization of derivatives of 2-(2-Methyl-2H-tetrazol-5-yl)phenol. Osyanin et al. (2015) explored the alkylation of 5-aryltetrazoles with 2- and 4-hydroxybenzyl alcohols, leading to the production of compounds related to 2-(2-Methyl-2H-tetrazol-5-yl)phenol (Osyanin, Osipov, Nakushnov, Zemtsova, & Klimochkin, 2015).

4. Antifungal and Antimicrobial Activities

Research has been conducted on the antifungal and antimicrobial properties of tetrazole derivatives. Zhang et al. (2016) synthesized pyrazolo[1,5-a]pyrimidines derivatives, including a compound similar to 2-(2-Methyl-2H-tetrazol-5-yl)phenol, and evaluated their antifungal abilities against various phytopathogenic fungi (Zhang, Peng, Wang, Wang, & Zhang, 2016).

5. Corrosion Inhibition Studies

The use of 2-(2-Methyl-2H-tetrazol-5-yl)phenol derivatives in corrosion inhibition has been explored. Yılmaz et al. (2016) studied the effect of a similar compound, 2-((thiazole-2-ylimino)methyl)phenol, as a corrosion inhibitor for mild steel in an acidic environment (Yılmaz, Fitoz, Ergun, & Emregül, 2016).

6. Fluorescent Sensor Development

Compounds related to 2-(2-Methyl-2H-tetrazol-5-yl)phenol have been utilized in the development of fluorescent sensors. Amatori et al. (2014) investigated a compound, 2,6-bis{[7-(7-nitrobenzo[1,2,5]oxadiazole-4-yl)-3,10-dimethyl-1,4,7,10-tetraazacyclododeca-1-yl]methyl}phenol, as a fluorescent sensor for detecting various metal ions (Amatori, Ambrosi, Borgogelli, Fanelli, Formica, Fusi, Giorgi, Macedi, Micheloni, Paoli, Rossi, & Tassoni, 2014).

Safety And Hazards

While specific safety and hazard information for “2-(2-Methyl-2H-tetrazol-5-yl)phenol” was not found, it’s important to handle all chemical compounds with care. Always use personal protective equipment and ensure adequate ventilation when handling chemicals .

properties

IUPAC Name

2-(2-methyltetrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-10-8(9-11-12)6-4-2-3-5-7(6)13/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCXXNIYQNTXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-2H-tetrazol-5-yl)phenol

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(2H-1,2,3,4-tetraazol-5-yl)phenol (0.486 g, 3 mmol) and sodium hydroxide (NaOH) (72 mg, 3 mmol) in water (15 mL) a solution of tetrabutylammonium chloride (83 mg, 0.3 mmol) was added. The mixture was stirred for 5 min, then methyl iodide (0.425 g, 0.187 mL, 3 mmol) was added, and the mixture was stirred for 6 days. The organic layer was then separated, washed with water (2×15 mL), and dried. Evaporation of solvent and flash chromatography on silica gel (ethyl acetate/heptane, 1:1) afforded the subtitle compound (0.257 g, 49%).
Quantity
0.486 g
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
83 mg
Type
catalyst
Reaction Step One
Quantity
0.187 mL
Type
reactant
Reaction Step Two
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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